2-Fluoro-5-methylaniline, also known as 6-Fluoro-m-toluidine, is an aromatic amine compound with the chemical formula C7H8FN. Its synthesis has been described in various scientific publications, often as an intermediate or precursor to other functional molecules. For instance, one study details its preparation through the diazotization of 2-fluoro-5-nitrotoluene followed by reduction with tin chloride [].
While there is limited information readily available on the specific scientific research applications of 2-Fluoro-5-methylaniline itself, its structural similarity to other aromatic amines suggests potential uses in various research areas:
Structure analysis can provide more insight into this (see section below).
The molecular structure of 2-Fluoro-5-methylaniline consists of a benzene ring with a fluorine atom attached at the second position (2-fluoro) and a methyl group (CH3) attached at the fifth position (5-methyl) relative to the amine group (NH2). This amine group is directly linked to the benzene ring.
Key features of the structure include:
Irritant;Health Hazard